molecular formula C10H19N B1375431 4-(But-3-en-1-yl)-1-methylpiperidine CAS No. 1215013-91-4

4-(But-3-en-1-yl)-1-methylpiperidine

Cat. No. B1375431
M. Wt: 153.26 g/mol
InChI Key: XYHWGXVHEAKZNT-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-1-methylpiperidine is an organic compound that is used in a variety of scientific research applications. It is a tertiary amine that is composed of a piperidine ring with a butenyl substituent at the 4-position. 4-(But-3-en-1-yl)-1-methylpiperidine is a colorless to pale yellow liquid with a low odor. The compound has a wide variety of applications in research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Antibacterial Applications

One study synthesized derivatives of 1,3,4-oxadiazole and sulfamoyl with 4-methylpiperidine functionalities. These compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Stability and Properties

A comprehensive study focused on the thermochemistry of various methylpiperidines, including 4-methylpiperidine. The research provided insights into the stability and conformational behavior of these compounds (M. Ribeiro da Silva et al., 2006).

Catalytic Applications

Another research synthesized novel chiral ligands based on 4-methylpiperidine, which showed significant potential in catalytic activities, particularly in asymmetric induction (C. Alvarez-Ibarra et al., 2010).

Environmental and Safety Aspects

A study on 4-methylpiperidine investigated its use in a less polluting protocol for Fmoc group removal in peptide synthesis, highlighting its potential for safer and environmentally friendly applications (Verónica Rodríguez et al., 2019).

Structural Analysis

Research on the conformational analysis of 4-methylpiperidine derivatives provided insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (D. Duquet et al., 2010).

Neuroleptic and Antihistamine Properties

A study evaluated the reductive amination of certain methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. This research contributes to the understanding of their potential medical applications (S. Senguttuvan et al., 2013).

Ligands for PET Imaging

A series of 5-heteroaryl substituted analogs of 4-methylpiperidine were synthesized and identified as high-affinity α₁-adrenoceptor ligands, suggesting their utility in PET imaging (M. Jørgensen et al., 2013).

Radioligand Research

Another study evaluated 4-methylpiperidine derivatives as potential in vivo tracers for high-affinity choline uptake systems, indicating their potential application in medical imaging and diagnostics (C. Gilissen et al., 2003).

Antimicrobial and Anti-Enzymatic Activity

Further research synthesized 1,3,4-oxadiazole derivatives of 3-methylpiperidine and evaluated their antimicrobial and anti-enzymatic activities. This study contributes to the potential pharmaceutical applications of these compounds (A. Rehman et al., 2019).

Sigma Receptor Binding and Activity

The study on the methylation of the piperidine ring in certain compounds explored their binding and activity at the sigma(1) receptor, which has implications in tumor research and therapy (F. Berardi et al., 2005).

properties

IUPAC Name

4-but-3-enyl-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-3-4-5-10-6-8-11(2)9-7-10/h3,10H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWGXVHEAKZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-en-1-yl)-1-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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